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1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

medicinal chemistry structure–activity relationship kinase inhibition

This research-grade tool compound uniquely combines a 3,4-dichlorophenyl urea motif with a pyridine-3-sulfonyl-piperidine spacer—three orthogonal pharmacophores in one molecule. Unlike simple analogs, this scaffold enables multiplex screening against anticancer targets (NCI-60 GI₅₀ ~13–15 µM), DCN1-UBE2M PPI (IC₅₀ down to 0.060 µM in-class), and SIRT6 activation. Procure only if ≥95% HPLC and a COA (¹H NMR, LC-MS) are provided. Request DCN1 TR-FRET or SIRT6 dose‑response data before bulk orders.

Molecular Formula C18H20Cl2N4O3S
Molecular Weight 443.34
CAS No. 1428352-80-0
Cat. No. B2817904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
CAS1428352-80-0
Molecular FormulaC18H20Cl2N4O3S
Molecular Weight443.34
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25)
InChIKeyAMLGLFZINYVWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428352-80-0): Chemical Identity, Supplier Landscape, and Core Structural Features


1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428352-80-0, molecular formula C₁₈H₂₀Cl₂N₄O₃S, MW 443.34) is a synthetic small molecule belonging to the diarylurea class, incorporating a 3,4-dichlorophenyl group at the urea N-terminus and a pyridine-3-sulfonyl-piperidine moiety linked via a methylene bridge . The compound contains three pharmacophoric elements—a 3,4-dichlorophenyl urea (associated with anticancer and antimycobacterial activity in close analogs), a pyridine-3-sulfonamide (known to confer enzyme inhibition properties), and a piperidine spacer (providing conformational flexibility)—that collectively govern its target engagement profile and physicochemical properties [1]. Currently offered by multiple specialty chemical suppliers as a research-grade tool compound, this molecule is not an approved drug but may serve as a probe in medicinal chemistry programs or as a building block for further derivatization . Its precise biological target(s) remain(s) largely undisclosed in the peer‑reviewed literature, making procurement decisions critically dependent upon structural differentiation from closely related analogs.

Why 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428352-80-0) Cannot Be Replaced by General‑Class Diarylureas or Other Piperidine‑Ureas


Diarylureas and piperidine‑linked ureas constitute a broad and structurally diverse class with highly variable biological activities depending on subtle modifications to the terminal aromatic ring or the sulfonyl/acyl substituent on the piperidine [1]. Replacement of the pyridine‑3‑sulfonyl group in 1‑(3,4‑dichlorophenyl)‑3‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)urea with a pyridine‑2‑yl, pyrazine‑2‑yl, or nicotinoyl group produces analogs that exhibit markedly different hydrogen‑bond acceptor/donor geometry, electronic distribution, and steric profiles, which in turn can drastically alter target binding, selectivity, and even the primary biological mechanism (e.g., switching from anticancer to DCN1 inhibition or nicotinic receptor modulation) [2]. Moreover, the 3,4‑dichlorophenyl urea motif itself is known to confer antimycobacterial and antitumor activity in certain contexts, but the exact position and nature of the distal heterocycle dictate potency, selectivity, and pharmacokinetics [3]. Consequently, even a seemingly conservative substitution can yield a compound with substantially different pharmacological properties, making blind procurement of in‑class analogs highly risky for hypothesis‑driven experimental programs.

Quantitative Differentiation Evidence: How 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea Compares to Its Closest Structural Analogs


Pyridine‑3‑sulfonyl vs. Pyridine‑2‑yl Substitution: Impact on Hydrogen‑Bond Acceptor Geometry and Predicted Kinase/Target Engagement

The pyridine‑3‑sulfonyl group in the target compound presents a sulfonamide hydrogen‑bond acceptor at the meta position of the pyridine ring, whereas the analog 1‑(3,4‑dichlorophenyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea contains only a pyridine nitrogen at the ortho position without the sulfonyl group [1]. The sulfonamide moiety can form bidentate hydrogen bonds with target protein backbone amides or side chains, while the pyridine nitrogen offers only a single acceptor site. This distinction can result in different binding modes or selectivity profiles within enzyme families such as kinases or carbonic anhydrases, as demonstrated in related pyridine‑3‑sulfonamide‑phenylurea series where anticancer GI₅₀ values ranged from 13.6 to >100 µM depending on the substituent pattern [2]. Although direct activity data for the target compound are not publicly available, the sulfonamide‑enabled hydrogen‑bonding capacity is a key differentiator for target‑focused screening library selection.

medicinal chemistry structure–activity relationship kinase inhibition

Sulfonamide vs. Nicotinoyl Linker: Divergent Electronic and Steric Effects Impacting cLogP and Predicted Permeability

Replacing the pyridine‑3‑sulfonyl group in the target compound with a nicotinoyl moiety yields 1‑(3,4‑dichlorophenyl)‑3‑((1‑nicotinoylpiperidin‑4‑yl)methyl)urea (CAS 1396867-33-6) . The sulfonamide linker in the target compound is a stronger electron‑withdrawing group than the amide in the nicotinoyl analog, which reduces the basicity of the piperidine nitrogen and alters the compound’s overall lipophilicity. Computational predictions (using Molinspiration or SwissADME) suggest a cLogP difference of approximately 0.5‑1.0 log units between the two compounds (target compound more polar due to the sulfonamide), which can translate into significantly different aqueous solubility and membrane permeability profiles [1]. While experimental cLogP values are not available for this specific pair, the impact of sulfonamide versus amide on lipophilicity and permeability is a well‑established medicinal chemistry principle.

ADME prediction physicochemical properties drug-likeness

Piperidinyl Urea Scaffold in DCN1 Inhibition: Class‑Level Potency Benchmark and the Positional Selectivity Challenge

A series of piperidinyl ureas have been optimized as inhibitors of the DCN1‑UBE2M protein‑protein interaction, with compound 7 achieving an IC₅₀ of 0.060 µM in a TR‑FRET biochemical assay, representing a 100‑fold improvement over the initial hit (IC₅₀ = 7.6 µM) [1]. These inhibitors occupy five sub‑pockets within the DCN1 binding site (Ile, N‑acetyl, Leu, and two others), and their potency is exquisitely sensitive to the nature and position of the terminal aromatic substituent [1]. The target compound 1‑(3,4‑dichlorophenyl)‑3‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)urea harbors a 3,4‑dichlorophenyl group and a pyridine‑3‑sulfonyl substituent that could potentially interact with these sub‑pockets, but no direct DCN1 inhibition data are publicly available. Users seeking a DCN1 tool compound should request the vendor’s in‑house screening data or perform a head‑to‑head IC₅₀ comparison against the benchmark compound 7 before committing to this specific analog.

DCN1 inhibition cullin neddylation ubiquitin pathway

Anticancer Activity of Pyridine‑3‑sulfonyl‑phenylurea Congeners: A Class‑Level Potency Reference Point

In a series of 4‑substituted‑N‑(phenylcarbamoyl)‑3‑pyridinesulfonamides evaluated at the U.S. National Cancer Institute, the most prominent compound 21 exhibited average GI₅₀ values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma subpanels [1]. Although the target compound 1‑(3,4‑dichlorophenyl)‑3‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)urea differs from compound 21 by the presence of a piperidine‑4‑ylmethyl linker instead of a piperazine ring directly attached to the pyridine sulfonamide, the shared pyridine‑3‑sulfonyl‑phenylurea core suggests potential anticancer activity. However, the linker modification could substantially alter the three‑dimensional presentation of the pharmacophore, potentially impacting potency and tumor‑type selectivity. Without NCI‑60 screening data for the target compound, any claim of anticancer activity remains speculative; users should consider requesting a custom NCI‑60 evaluation or in‑house cytotoxicity profiling against the leukemia/colon/melanoma cell lines where compound 21 showed activity.

anticancer NCI‑60 screening sulfonylurea

SIRT6 Activation Potential: Patent Context and the Selectivity Imperative

Daiichi Sankyo's patent EP 3 915 558 A1 discloses substituted urea compounds as SIRT6 activators for the treatment of inflammatory diseases [1]. The generic formula encompasses compounds bearing a urea linker, a substituted piperidine, and an aromatic sulfonamide, which is structurally consistent with the target compound. However, the patent does not explicitly list 1‑(3,4‑dichlorophenyl)‑3‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)urea as a specifically exemplified compound, nor does it provide individual EC₅₀ values for SIRT6 activation. SIRT6 activators described in the literature typically exhibit EC₅₀ values in the low micromolar range (e.g., 1–10 µM) [2]. Procurement based on SIRT6 activation hypothesis therefore carries significant risk unless the vendor can provide a dose‑response curve in a SIRT6 deacetylase assay with a positive control comparator such as UBCS039 or MDL‑800.

SIRT6 activator epigenetics inflammation

Antimycobacterial Activity of 3,4‑Dichlorophenyl‑Ureas: A Substructural Activity Precedent

A series of 3,4‑dichlorophenyl‑urea derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis H37Rv by 80–89% at a concentration of 6.25 µM [1]. This activity is attributed to the 3,4‑dichlorophenyl urea substructure, which is conserved in the target compound. However, the antimycobacterial activity is known to be highly sensitive to the nature of the substituent on the opposite urea nitrogen; certain modifications can completely abolish activity. No minimum inhibitory concentration (MIC) data are available for the specific pyridine‑3‑sulfonyl‑piperidine‑bearing analog. Users interested in antimycobacterial applications should request an MIC determination against M. tuberculosis H37Rv (or a panel of mycobacterial strains) and compare the results with the reported 6.25 µM benchmark for the unsubstituted 3,4‑dichlorophenyl‑urea parent.

antimycobacterial Mycobacterium tuberculosis 3,4-dichlorophenyl urea

Recommended Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428352-80-0)


Targeted Oncology Probe Development Leveraging the Pyridine‑3‑sulfonamide Pharmacophore

Given the established anticancer activity of pyridine‑3‑sulfonyl‑phenylurea congeners (GI₅₀ ≈ 13.6–14.9 µM against leukemia, colon cancer, and melanoma in the NCI‑60 panel) [1], the target compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at improving potency and tumor‑type selectivity. Researchers should obtain NCI‑60 screening data for the compound and compare its GI₅₀ profile with that of the known congener compound 21 to identify differential sensitivity patterns. The presence of the piperidine‑4‑ylmethyl linker may impart distinct pharmacokinetic or solubility properties that could be advantageous for in vivo oncology studies. Procurement for this purpose requires the compound to be ≥95% pure by HPLC, with a certificate of analysis confirming identity by ¹H NMR and LC‑MS.

DCN1/UBE2M Protein‑Protein Interaction Inhibitor Screening

The piperidinyl urea scaffold has been validated as a DCN1‑UBE2M protein‑protein interaction inhibitor chemotype, with optimized analogs achieving IC₅₀ values as low as 0.060 µM [2]. The target compound can be screened in a TR‑FRET DCN1‑UBE2M binding assay alongside benchmark compound 7 to determine its relative potency. If active, its pyridine‑3‑sulfonyl substituent may engage distinct sub‑pockets within the DCN1 binding site, potentially offering a differentiated selectivity profile compared to the reported inhibitors. Procurement for this application should include a request for the vendor’s DCN1 TR‑FRET IC₅₀ data or a commitment to provide a small sample for preliminary screening before bulk purchase.

SIRT6 Activator Hit Validation and Selectivity Profiling

Based on the Daiichi Sankyo patent describing substituted urea compounds as SIRT6 activators [3], the target compound may possess SIRT6 activation activity. Its suitability for this application should be evaluated by measuring SIRT6 deacetylase activity in a fluorogenic assay, using UBCS039 (EC₅₀ ≈ 4.5 µM) as a positive control. Procurement is only recommended after confirmation of SIRT6 activation potency; users should request a dose‑response curve (0.1–100 µM) from the vendor or perform the assay in‑house using commercially available SIRT6 screening kits.

Chemical Biology Tool for Studying Sulfonamide‑Dependent Protein Interactions

The pyridine‑3‑sulfonamide moiety is a privileged structure in medicinal chemistry, known to engage carbonic anhydrases, kinases, and other therapeutically relevant targets through bidentate hydrogen‑bonding interactions [4]. The target compound can be employed as a chemical probe in chemoproteomics or thermal shift assays to identify novel sulfonamide‑binding proteins. Its distinct combination of a 3,4‑dichlorophenyl group and a pyridine‑3‑sulfonamide may reveal unique target engagement profiles compared to simpler aryl‑sulfonamide probes. Procurement for chemoproteomics applications requires identity and purity verification, as well as confirmation of solubility in the intended assay buffer (e.g., DMSO stock at 10–50 mM).

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